1-AMINOCYCLONONANECARBOXYLIC ACID

Beschreibung

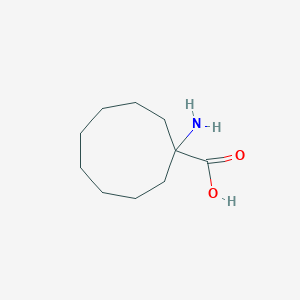

1-Aminocyclononanecarboxylic acid is a synthetic cyclic amino acid characterized by a nine-membered cycloalkane ring substituted with an amino (-NH₂) and a carboxylic acid (-COOH) group at the 1-position. Applications remain speculative but could include metal chelation, enzyme inhibition, or structural stabilization in bioactive molecules .

Eigenschaften

CAS-Nummer |

69202-47-7 |

|---|---|

Molekularformel |

C10H19NO2 |

Molekulargewicht |

185.26 g/mol |

IUPAC-Name |

1-aminocyclononane-1-carboxylic acid |

InChI |

InChI=1S/C10H19NO2/c11-10(9(12)13)7-5-3-1-2-4-6-8-10/h1-8,11H2,(H,12,13) |

InChI-Schlüssel |

XJAOFYJEAVZJDG-UHFFFAOYSA-N |

SMILES |

C1CCCCC(CCC1)(C(=O)O)N |

Kanonische SMILES |

C1CCCCC(CCC1)(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-AMINOCYCLONONANECARBOXYLIC ACID can be synthesized through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of strong bases and high temperatures to facilitate the cyclization process. Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization.

Industrial Production Methods: Industrial production of 1-aminocyclononane-1-carboxylic acid often involves the use of advanced catalytic processes to ensure high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to achieve stereoselective synthesis, which is crucial for the production of enantiomerically pure compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 1-AMINOCYCLONONANECARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-AMINOCYCLONONANECARBOXYLIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

1-AMINOCYCLONONANECARBOXYLIC ACID can be compared to other cyclic amino acids, such as 1-aminocyclopropane-1-carboxylic acid and 1-aminocyclobutane-1-carboxylic acid. While these compounds share a similar structural motif, the size of the ring significantly influences their chemical properties and biological activities. For instance, 1-aminocyclopropane-1-carboxylic acid is a well-known precursor of the plant hormone ethylene, whereas 1-aminocyclononane-1-carboxylic acid does not exhibit such activity. The larger ring size of 1-aminocyclononane-1-carboxylic acid also imparts greater conformational flexibility, which can affect its binding affinity and specificity for molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1-aminocyclononanecarboxylic acid with structurally related cyclic amino acids, emphasizing ring size, synthesis, and applications:

Key Observations :

Ring Size and Conformational Flexibility: Smaller rings (e.g., ACC, ACBC) exhibit high rigidity, favoring enzyme active-site binding (e.g., ACC in ethylene synthesis ).

Synthetic Complexity: Three- to five-membered rings are synthesized via cyanohydrin intermediates or nitrile hydrolysis . Adamantane derivatives require multi-step cage-functionalization, increasing synthetic cost . Nine-membered rings may face challenges in ring-closing efficiency, though methods like RCM (ring-closing metathesis) could be applicable.

Biological Activity: ACC is critical in plant ethylene signaling . this compound’s larger ring may enable unique interactions with biomacromolecules, though empirical data are lacking.

Industrial and Pharmaceutical Use :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.